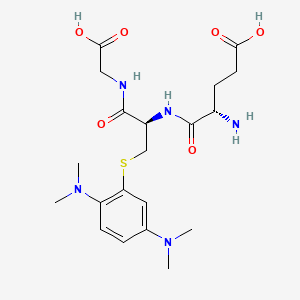

2-(Glutathione-yl)-N,N,N',N'-tetramethyl-4-phenylenediamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Glutathione-yl)-N,N,N’,N’-tetramethyl-4-phenylenediamine is a compound that combines the antioxidant properties of glutathione with the structural features of tetramethylphenylenediamine. Glutathione is a tripeptide composed of glutamine, cysteine, and glycine, and is known for its role in protecting cells from oxidative stress. Tetramethylphenylenediamine is an aromatic amine that is often used in redox reactions. The combination of these two components results in a compound with unique chemical and biological properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Glutathione-yl)-N,N,N’,N’-tetramethyl-4-phenylenediamine typically involves the conjugation of glutathione to tetramethylphenylenediamine. This can be achieved through a series of steps:

Activation of Glutathione: Glutathione is first activated by reacting with a coupling agent such as N-hydroxysuccinimide (NHS) in the presence of a carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Conjugation Reaction: The activated glutathione is then reacted with N,N,N’,N’-tetramethyl-4-phenylenediamine under mild conditions, typically in an aqueous buffer at a neutral pH.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale. The process would need to be optimized for yield and purity, potentially involving additional purification steps such as chromatography or crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Glutathione-yl)-N,N,N’,N’-tetramethyl-4-phenylenediamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized, leading to the formation of disulfide bonds between glutathione moieties.

Reduction: Reduction reactions can break these disulfide bonds, regenerating the thiol groups of glutathione.

Substitution: The aromatic amine group can participate in substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents can be used.

Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.

Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

Oxidation: Disulfide-linked dimers or oligomers.

Reduction: Regenerated thiol-containing monomers.

Substitution: Various substituted derivatives depending on the electrophile used.

Applications De Recherche Scientifique

2-(Glutathione-yl)-N,N,N',N'-tetramethyl-4-phenylenediamine (2-GS-TMPD) is a chemical compound with the molecular formula C20H31N5O6S and a molecular weight of 469.55 . It is also known by other synonyms, including this compound and Glycine, N-[S-[2,5-bis(dimethylamino)phenyl]-N-L-γ-glutamyl-L-cysteinyl]- (9CI) .

Scientific Research Applications

2-GS-TMPD is involved in several scientific research applications, primarily related to its interactions with glutathione and its role in biological systems. Glutathione is a tripeptide that plays many roles in cells, including conjugating to drugs for excretion, acting as a cofactor for some enzymes, involvement in protein disulfide bond rearrangement, and reducing peroxides .

Reactions with Glutathione

Studies have explored the reactions of N,N,N',N'-tetramethyl-p-phenylenediamine radical cation (TMPD), also known as Wurster's blue, with glutathione (GSH). These studies revealed two pathways:

- A slow second-order reaction that yields the parent amine and oxidized glutathione (GSSG) .

- A fast, complex reaction that produces 2-(glutathione-S-yl)-N,N,N',N'-tetramethyl-p-phenylenediamine (2-GS-TMPD). This reaction is suggested to involve a rapid disproportionation reaction followed by a reductive 1,4-Michael-addition and prevails at GSH concentrations below 1 mM. At higher GSH concentrations, the formation of the thioether is suppressed .

When the highly labile N,N,N',N'-tetramethyl-p-quinonediiminium dication (TMQDI++) reacts with GSH, thioether formation outweighs reductive mechanisms, which ultimately yield the amine and GSSG .

Role in Ferrihemoglobin Production

Similar to N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), 2-GS-TMPD can produce ferrihemoglobin in a catalytic reaction, although its rate is only 3% of that observed with the parent amine . During this reaction, the thioether is apparently oxidized to the corresponding quinonediiminium dication, which gives the corresponding quinonemonoimine on acidification .

Reactions with Wurster's Red Radical Cation

In contrast to ferrihemoglobin formation, reactions with glutathione occur predominantly with the quinonediimine. The second-order rate constant of this reaction is 4×105M−1s−1, which approaches the value obtained with p-benzoquinone .

Mécanisme D'action

The compound exerts its effects primarily through its glutathione moiety, which can scavenge reactive oxygen species (ROS) and protect cells from oxidative damage. The tetramethylphenylenediamine component can participate in redox cycling, further enhancing the compound’s antioxidant properties. The molecular targets include various cellular proteins and enzymes involved in redox homeostasis, such as glutathione peroxidase and glutathione reductase.

Comparaison Avec Des Composés Similaires

Similar Compounds

Glutathione: A tripeptide with antioxidant properties.

N,N,N’,N’-Tetramethyl-4-phenylenediamine: An aromatic amine used in redox reactions.

Glutathione Disulfide (GSSG): The oxidized form of glutathione.

Uniqueness

2-(Glutathione-yl)-N,N,N’,N’-tetramethyl-4-phenylenediamine is unique in that it combines the antioxidant properties of glutathione with the redox activity of tetramethylphenylenediamine. This dual functionality makes it particularly useful in studies of oxidative stress and redox biology.

Activité Biologique

2-(Glutathione-yl)-N,N,N',N'-tetramethyl-4-phenylenediamine (also known as 2-GS-TMPD) is a compound derived from the interaction of glutathione with N,N,N',N'-tetramethyl-4-phenylenediamine (TMPD). This compound has garnered interest due to its biological activities, particularly in the context of oxidative stress and detoxification mechanisms in biological systems. This article explores the biological activity of 2-GS-TMPD, focusing on its mechanisms of action, biochemical interactions, and implications for health and disease.

- Chemical Name : this compound

- CAS Number : 135909-56-7

- Molecular Formula : C20H31N5O6S

- Molecular Weight : 469.55 g/mol

Structure

The structure of 2-GS-TMPD features a glutathione moiety conjugated to a tetramethyl-4-phenylenediamine core, which is significant for its reactivity and biological functions.

The biological activity of 2-GS-TMPD primarily involves its role as a redox-active compound. It participates in electron transfer reactions, which are crucial for various biochemical processes:

- Oxidative Stress Response : 2-GS-TMPD can act as an antioxidant, scavenging reactive oxygen species (ROS) and thus protecting cells from oxidative damage. Its ability to form stable radical species allows it to mitigate oxidative stress effectively .

- Detoxification Pathways : The compound is involved in the conjugation reactions mediated by glutathione S-transferases (GSTs). These enzymes facilitate the detoxification of harmful electrophiles by conjugating them with glutathione, enhancing their solubility and excretion .

- Catalytic Activity : Similar to its parent compound TMPD, 2-GS-TMPD can catalyze the formation of ferrihemoglobin in reactions involving hemoglobin and other redox-active species. This catalytic property is essential for understanding its role in biological systems .

Study on Glutathione Conjugates

A study published in Plant Molecular Biology investigated the metabolic pathways involving glutathione conjugates in Arabidopsis thaliana. The research highlighted how compounds like 2-GS-TMPD are processed within plant cells, emphasizing the importance of GSTs in facilitating these reactions. The study found that glutathione conjugates accumulate rapidly and undergo various metabolic transformations, which are crucial for plant detoxification mechanisms .

Toxicological Assessment

Research has also focused on the toxicological implications of compounds related to 2-GS-TMPD. It was observed that while these compounds can detoxify harmful substances, they may also produce reactive intermediates that could pose risks under certain conditions. Understanding these dynamics is vital for evaluating the safety and efficacy of using such compounds in therapeutic contexts .

Table 1: Comparison of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antioxidant Activity | Scavenges reactive oxygen species | |

| Detoxification | Conjugation with harmful electrophiles | |

| Catalytic Reaction | Forms ferrihemoglobin |

Table 2: Metabolic Pathways Involving Glutathione Conjugates

| Metabolite | Source | Function |

|---|---|---|

| S-(fenclorim)-glutathione | Derived from fenclorim | Detoxification |

| S-(fenclorim)-cysteine | Processed from FG | Further metabolism |

| 2-GS-TMPD | Derived from TMPD | Antioxidant activity |

Propriétés

Numéro CAS |

135909-56-7 |

|---|---|

Formule moléculaire |

C20H31N5O6S |

Poids moléculaire |

469.6 g/mol |

Nom IUPAC |

(4S)-4-amino-5-[[(2R)-3-[2,5-bis(dimethylamino)phenyl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C20H31N5O6S/c1-24(2)12-5-7-15(25(3)4)16(9-12)32-11-14(20(31)22-10-18(28)29)23-19(30)13(21)6-8-17(26)27/h5,7,9,13-14H,6,8,10-11,21H2,1-4H3,(H,22,31)(H,23,30)(H,26,27)(H,28,29)/t13-,14-/m0/s1 |

Clé InChI |

FXNNYCXNNOWOBK-KBPBESRZSA-N |

SMILES isomérique |

CN(C)C1=CC(=C(C=C1)N(C)C)SC[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)O)N |

SMILES canonique |

CN(C)C1=CC(=C(C=C1)N(C)C)SCC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.